3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H13NO3/c1-2-4-13-11(3-1)16-12(8-17-13)10-5-6-14-15(7-10)19-9-18-14/h1-7,12,16H,8-9H2 |
InChI Key |
VKVZETUOWGDFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction followed by sequential cyclization has been reported as an efficient one-pot synthesis protocol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed arylation and Noyori asymmetric hydrogenation are notable techniques employed in the industrial synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzodioxole and benzoxazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)
Glycogen synthase kinase 3 beta is a critical enzyme involved in numerous cellular processes and is implicated in diseases such as Alzheimer's disease and cancer. Research indicates that derivatives of the benzo[b][1,4]oxazine scaffold exhibit significant inhibition of GSK-3β. For instance, studies have shown that certain oxazine derivatives can effectively inhibit this enzyme, leading to potential therapeutic benefits in neurodegenerative diseases and cancer treatment .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through various pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Notably, its effects on cell cycle regulation and apoptosis make it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Given its ability to inhibit GSK-3β, 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine may also possess neuroprotective properties. Research suggests that compounds targeting GSK-3β can mitigate neurodegeneration and improve cognitive function in models of Alzheimer's disease .
Case Study 1: GSK-3β Inhibition
A study focused on the design and synthesis of new GSK-3β inhibitors based on the benzo[b][1,4]oxazine structure found that certain derivatives exhibited IC50 values in the low micromolar range. These findings suggest a promising lead for developing drugs aimed at treating Alzheimer's disease and other related disorders .
Case Study 2: Anticancer Activity
In another study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM depending on the cell line tested. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues vary in ring systems and substituents, significantly impacting biological activity:
- 5-(Benzo[d][1,3]dioxole)-substituted derivatives : In PKM2 activator studies, the unsubstituted benzo[d][1,3]dioxole variant (Entry 26, EC₅₀ = 0.191 µM, 61% activation) showed reduced potency compared to naphthalene (Entry 28, EC₅₀ = 0.066 µM, 138% activation), suggesting that larger aromatic systems enhance activation efficacy .
- 6-(2,3-Dihydrobenzo[b][1,4]dioxine) : This analogue (Entry 32) exhibited lower activity (EC₅₀ = 0.863 µM), indicating that replacing the oxazine ring with a dioxine ring reduces potency .
- 4-Benzyl-8-(piperazin-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine : A bioisosteric analogue acting as a 5-HT6 receptor antagonist, demonstrating the scaffold’s versatility in targeting neurological pathways .
Pharmacological Activity Profiles
- Antimicrobial Activity : The 7-chloro derivative displayed broad-spectrum antimicrobial activity, outperforming simpler benzo[b][1,4]oxazin-3(4H)-one analogues in inhibiting bacterial and fungal strains .
- CNS Depression: 2-Arylidene-4-aminoalkyl-benzo[b][1,4]oxazines exhibit significant CNS-depressant effects, a trait shared with benzodiazepine-like structures .
- Anti-Inflammatory Potential: Benzo[b]cyclohepta[e][1,4]oxazine derivatives inhibit LPS-stimulated NO production in macrophages (IC₅₀ ~83–66 selectivity index), though bromination at specific positions reduces activity .
Data Tables
Key Research Findings and Implications
- The methylenedioxyphenyl group enhances target engagement in enzyme activation but may limit solubility.
- Green synthesis methods offer scalable routes for drug development, aligning with sustainable chemistry trends .
Biological Activity
The compound 3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.27 g/mol. The compound features a fused benzoxazine structure that contributes to its unique biological properties.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of benzoxazine derivatives. For instance, compounds within this class have been shown to reduce oxidative stress in various cell types. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for their role in preventing cellular damage associated with aging and chronic diseases .
Anticancer Activity
Research indicates that benzoxazine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to this one have shown efficacy against breast cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of reactive oxygen species (ROS).
- Regulation of Apoptosis : By influencing key apoptotic pathways, this compound can promote cancer cell death while sparing normal cells.
- Cytokine Modulation : The ability to modulate cytokine release positions this compound as a potential therapeutic agent in inflammatory diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
